molecular formula C20H19NO3S B2469246 2-(4-(ethylsulfonyl)phenyl)-N-(naphthalen-1-yl)acetamide CAS No. 941972-34-5

2-(4-(ethylsulfonyl)phenyl)-N-(naphthalen-1-yl)acetamide

Cat. No.: B2469246
CAS No.: 941972-34-5
M. Wt: 353.44
InChI Key: AUDRHFWSPKWINO-UHFFFAOYSA-N
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Description

2-(4-(ethylsulfonyl)phenyl)-N-(naphthalen-1-yl)acetamide is an organic compound that features a naphthalene ring and an ethylsulfonyl group

Preparation Methods

The synthesis of 2-(4-(ethylsulfonyl)phenyl)-N-(naphthalen-1-yl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the ethylsulfonyl group: This can be achieved by reacting ethylsulfonyl chloride with a suitable aromatic compound under basic conditions.

    Coupling with naphthalene: The naphthalene ring can be introduced through a Friedel-Crafts acylation reaction, where naphthalene is reacted with an acyl chloride in the presence of a Lewis acid catalyst.

    Final assembly: The final step involves coupling the intermediate products to form the desired compound, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

2-(4-(ethylsulfonyl)phenyl)-N-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid or halogens. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4-(ethylsulfonyl)phenyl)-N-(naphthalen-1-yl)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound may have potential as a pharmaceutical intermediate or as a probe for studying biological processes.

    Materials Science: It can be used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 2-(4-(ethylsulfonyl)phenyl)-N-(naphthalen-1-yl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction pathways or metabolic pathways, depending on the context.

Comparison with Similar Compounds

Similar compounds to 2-(4-(ethylsulfonyl)phenyl)-N-(naphthalen-1-yl)acetamide include:

    1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone: This compound has a similar naphthalene structure and can undergo similar chemical reactions.

    Naphthalene-substituted 2,3,4,5-tetraphenylsiloles: These compounds also feature naphthalene rings and have applications in materials science, particularly in OLEDs.

Properties

IUPAC Name

2-(4-ethylsulfonylphenyl)-N-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3S/c1-2-25(23,24)17-12-10-15(11-13-17)14-20(22)21-19-9-5-7-16-6-3-4-8-18(16)19/h3-13H,2,14H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUDRHFWSPKWINO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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